molecular formula C12H11ClN2O B8397424 4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine

4-(2-Chloropyridin-4-yloxy)-3-methylbenzenamine

Cat. No. B8397424
M. Wt: 234.68 g/mol
InChI Key: KWISPCVJPDUZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486951B2

Procedure details

A solution of 4-amino-2-methyl-phenol (4.25 g, 34.5 mmol) in dimethylacetamide (50 mL) was degassed in vacuo and blanketed with argon. Potassium tert-butoxide (5.0 g, 44.6 mmol) was added and the reaction mixture was de-gassed a second time and stirred at RT under argon for 30 min. 2,4-Dichloro-pyridine (4.6 g, 31.3 mmol) was added and the mixture was heated to 100° C. overnight. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography to give 4-(2-chloropyridin-4-yloxy)-3-methylbenzenamine (4.5 g, 56% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=5.2 Hz, 1H), 6.75-6.80 (m, 3H), 6.45-6.50 (m, 2H), 5.15 (s, 2H), 1.92 (s, 3H); MS (ESI) m/z: 235.1 (M+H+).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.CC(C)([O-])C.[K+].[Cl:16][C:17]1[CH:22]=[C:21](Cl)[CH:20]=[CH:19][N:18]=1>CC(N(C)C)=O>[Cl:16][C:17]1[CH:22]=[C:21]([O:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][C:4]=2[CH3:9])[CH:20]=[CH:19][N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under argon for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was de-gassed a second time
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.